molecular formula C11H11ClN2O2 B1313140 4-Chloro-6,7-dimethoxy-2-methylquinazoline CAS No. 50377-49-6

4-Chloro-6,7-dimethoxy-2-methylquinazoline

Cat. No.: B1313140
CAS No.: 50377-49-6
M. Wt: 238.67 g/mol
InChI Key: VHTOWTBCVHATEY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol It is a quinazoline derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the quinazoline ring

Biochemical Analysis

Biochemical Properties

4-Chloro-6,7-dimethoxy-2-methylquinazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with histone lysine methyltransferase G9a, a key enzyme involved in epigenetic regulation . This interaction can result in changes in gene expression and cellular function.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with histone lysine methyltransferase G9a can lead to changes in the epigenetic landscape of cells, affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of histone lysine methyltransferase G9a by binding to its active site, preventing the enzyme from catalyzing the methylation of histone proteins . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and low temperatures (2-8°C) . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of histone lysine methyltransferase G9a, leading to beneficial changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, its inhibition of histone lysine methyltransferase G9a can affect the methylation status of histone proteins, leading to changes in the expression of genes involved in metabolic pathways . This can result in alterations in metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as gene expression and metabolism.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with biomolecules, affecting processes such as gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline typically involves the reaction of 3,4-dimethoxyaniline with ethoxy methylene malonate, followed by a series of nucleophilic substitution reactions and decarboxylation steps . The reaction conditions often require heating at high temperatures (around 250°C) in the presence of diphenyl ether-biphenyl as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTOWTBCVHATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440789
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50377-49-6
Record name 4-chloro-6,7-dimethoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (1.0 mg) and phosphorous oxychloride (20 mL) was refluxed for 3 h. The reaction mixture was attained to rt and poured into ice cold water and stirred for 10 min. The solution was extracted with chloroform (3×100 mL) and the combined CHCl3 layer was washed water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as a yellow color solid (1.0 g, 92%), mp 182-184° C. 1H NMR (400 MHz, CDCl3): δ 7.36 (1H, s), 7.30 (1H, s), 4.06 (6H, s), 2.81 (3H, s); LC-MS (positive ion mode): m/z 239, 241 (M+H)+.
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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